molecular formula C18H19NO4 B14527564 4-(Dimethylamino)-1,3-dimethoxy-6-methyl-9H-xanthen-9-one CAS No. 62497-52-3

4-(Dimethylamino)-1,3-dimethoxy-6-methyl-9H-xanthen-9-one

Cat. No.: B14527564
CAS No.: 62497-52-3
M. Wt: 313.3 g/mol
InChI Key: DVKODHBJSXBCMO-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1,3-dimethoxy-6-methyl-9H-xanthen-9-one is an organic compound that belongs to the xanthene family. This compound is known for its vibrant color and is often used as a dye. Its structure consists of a xanthene core with dimethylamino, methoxy, and methyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1,3-dimethoxy-6-methyl-9H-xanthen-9-one typically involves the condensation of appropriate aromatic aldehydes with dimethylamine and subsequent cyclization. One common method includes the reaction of 4-dimethylaminobenzaldehyde with 1,3-dimethoxybenzene in the presence of an acid catalyst to form the desired xanthene derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1,3-dimethoxy-6-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted xanthenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Dimethylamino)-1,3-dimethoxy-6-methyl-9H-xanthen-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1,3-dimethoxy-6-methyl-9H-xanthen-9-one involves its ability to absorb light and emit fluorescence. This property is due to the presence of the xanthene core and the dimethylamino group, which enhance its photophysical properties. The compound can interact with various molecular targets, including nucleic acids and proteins, making it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 4-Dimethylaminopyridine
  • 4-Dimethylaminoantipyrine

Uniqueness

Compared to similar compounds, 4-(Dimethylamino)-1,3-dimethoxy-6-methyl-9H-xanthen-9-one stands out due to its unique combination of substituents, which confer distinct photophysical properties. Its ability to act as a fluorescent dye with high stability and brightness makes it particularly valuable in various scientific and industrial applications .

Properties

CAS No.

62497-52-3

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

4-(dimethylamino)-1,3-dimethoxy-6-methylxanthen-9-one

InChI

InChI=1S/C18H19NO4/c1-10-6-7-11-12(8-10)23-18-15(17(11)20)13(21-4)9-14(22-5)16(18)19(2)3/h6-9H,1-5H3

InChI Key

DVKODHBJSXBCMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=C(C=C3OC)OC)N(C)C

Origin of Product

United States

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